molecular formula C21H24N2O3 B2893899 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide CAS No. 851411-60-4

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide

Cat. No. B2893899
CAS RN: 851411-60-4
M. Wt: 352.434
InChI Key: VZVGTEHLOIHTES-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide, also known as MP-10, is a synthetic compound with potential pharmacological properties. It belongs to the class of chromenopyridinone derivatives and has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Anticancer Activity

HMS1650I22: has been explored for its potential anticancer properties. Compounds with similar structures have shown activity against murine melanoma cell lines (B16F10), indicating a possible application in cancer treatment . The compound’s efficacy in inhibiting cancer cell growth could be a significant step forward in oncology research.

Anti-inflammatory Action

Related heterocyclic compounds have demonstrated potent anti-inflammatory action, suggesting that HMS1650I22 could be used to develop new anti-inflammatory drugs . Its application in reducing inflammation could benefit conditions like arthritis, asthma, and other inflammatory diseases.

Antibacterial Properties

The antibacterial activity of HMS1650I22 and its analogs against both gram-positive and gram-negative bacteria has been documented . This opens up avenues for the compound’s use in creating new antibiotics, especially in an era of increasing antibiotic resistance.

Gene Manipulation

While not directly linked to HMS1650I22 , plasmid DNA, which is crucial for gene cloning and manipulation, shares a connection with the compound’s potential use in genetic research . The ability to manipulate genes could lead to advancements in gene therapy and the treatment of genetic disorders.

Molecular Cloning

The compound’s potential role in molecular cloning could be significant. It may facilitate the amplification of DNA fragments for cloning into larger vectors, aiding in the construction of recombinant DNA molecules for various applications .

Transfection Studies

HMS1650I22: could be instrumental in transfection studies, which involve introducing foreign DNA into mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .

Mechanism of Action

Target of Action

Chromenopyridine derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

It’s known that chromenopyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or interfering with protein function . The specific interactions would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

Given the broad range of pharmacological activities associated with chromenopyridine derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial growth, viral replication, and cancer cell proliferation.

Result of Action

Chromenopyridine derivatives have been reported to exhibit antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities. These effects suggest that the compound may inhibit bacterial growth, reduce inflammation, inhibit microbial growth, prevent HIV replication, and inhibit cancer cell proliferation.

properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-8-14(9-5-2)20(24)23-17-12-13(3)18-19(22-17)15-10-6-7-11-16(15)26-21(18)25/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGTEHLOIHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC2=C(C(=C1)C)C(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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